molecular formula C20H32BN3O4 B12880976 tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B12880976
M. Wt: 389.3 g/mol
InChI Key: HZYOBEIZPHLEMM-UHFFFAOYSA-N
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Description

tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate: is a complex organic compound that features a pyrrolidine ring substituted with a pyridine ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the dioxaborolane group: The dioxaborolane group is introduced via a substitution reaction, often using a boronic acid derivative.

    Formation of the pyrrolidine ring: The pyrrolidine ring is formed through cyclization reactions.

    Final assembly:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the pyridine ring and the dioxaborolane group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom in the dioxaborolane group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: : In biological research, the compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: : In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness: The uniqueness of tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C20H32BN3O4

Molecular Weight

389.3 g/mol

IUPAC Name

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)23-15-10-11-24(13-15)16-9-8-14(12-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,12,15H,10-11,13H2,1-7H3,(H,23,25)

InChI Key

HZYOBEIZPHLEMM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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